molecular formula C8H18N2S B13944689 1-[(Ethylsulfanyl)methyl]-4-methylpiperazine CAS No. 99114-77-9

1-[(Ethylsulfanyl)methyl]-4-methylpiperazine

Cat. No.: B13944689
CAS No.: 99114-77-9
M. Wt: 174.31 g/mol
InChI Key: KMHSUUSTCDGUSS-UHFFFAOYSA-N
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Description

1-[(Ethylsulfanyl)methyl]-4-methylpiperazine is an organic compound with the molecular formula C8H18N2S. It is a derivative of piperazine, a heterocyclic amine, and contains an ethylsulfanyl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Ethylsulfanyl)methyl]-4-methylpiperazine typically involves the reaction of 4-methylpiperazine with an ethylsulfanyl methylating agent. One common method is the nucleophilic substitution reaction where 4-methylpiperazine reacts with ethylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(Ethylsulfanyl)methyl]-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

1-[(Ethylsulfanyl)methyl]-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Ethylsulfanyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets. The ethylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. Additionally, the piperazine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Methylsulfanyl)methyl]-4-methylpiperazine
  • 1-[(Propylsulfanyl)methyl]-4-methylpiperazine
  • 1-[(Butylsulfanyl)methyl]-4-methylpiperazine

Uniqueness

1-[(Ethylsulfanyl)methyl]-4-methylpiperazine is unique due to its specific ethylsulfanyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

99114-77-9

Molecular Formula

C8H18N2S

Molecular Weight

174.31 g/mol

IUPAC Name

1-(ethylsulfanylmethyl)-4-methylpiperazine

InChI

InChI=1S/C8H18N2S/c1-3-11-8-10-6-4-9(2)5-7-10/h3-8H2,1-2H3

InChI Key

KMHSUUSTCDGUSS-UHFFFAOYSA-N

Canonical SMILES

CCSCN1CCN(CC1)C

Origin of Product

United States

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